(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic small molecule featuring a conjugated enenitrile backbone. Its structure integrates:
- A thiazole ring substituted at position 4 with a 2-oxo-2H-chromen-3-yl group.
- A (5-chloro-2-methylphenyl)amino substituent at position 3 of the acrylonitrile moiety.
- An E-configuration across the double bond, critical for maintaining planar geometry and π-π stacking interactions .
The chromenone (2-oxo-2H-chromen-3-yl) moiety is associated with diverse biological activities, including anti-inflammatory and anticancer properties, while the thiazole ring enhances metabolic stability and binding affinity to enzymatic targets . The chloro and methyl groups on the phenylamino substituent likely influence lipophilicity and steric interactions, impacting solubility and target selectivity.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2S/c1-13-6-7-16(23)9-18(13)25-11-15(10-24)21-26-19(12-29-21)17-8-14-4-2-3-5-20(14)28-22(17)27/h2-9,11-12,25H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJKUKIJIGBUKW-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described by the following components:
- Chlorinated aromatic ring : The presence of a 5-chloro substituent enhances lipophilicity and may influence receptor interactions.
- Thiazole and coumarin moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of thiazole and coumarin exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study reported that similar thiazole-coumarin hybrids exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting that our compound may possess comparable efficacy .
2. Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial effects against a range of pathogens. The thiazole ring is particularly noted for its antibacterial activity.
Research Findings : In vitro assays revealed that compounds containing thiazole exhibited minimum inhibitory concentrations (MICs) as low as 10 μg/mL against Gram-positive bacteria . The potential for our compound to act similarly warrants further investigation.
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its therapeutic applications. Notably, coumarin derivatives have been studied for their acetylcholinesterase (AChE) inhibitory activity.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | AChE | 1.2 |
| Compound B | BuChE | 0.8 |
| Our Compound | AChE | TBD |
This table highlights the importance of structure in determining enzyme inhibition potency. Further studies are needed to establish the IC50 for our compound against AChE.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be proposed based on structural analogs:
- Interaction with Biomolecular Targets : The presence of the thiazole and coumarin moieties suggests potential interactions with DNA or RNA polymerases, which could lead to antiproliferative effects.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
a. (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile ()
- Key Differences: The phenylamino group is replaced with a 4-chlorophenyl substituent. The chromenone moiety is a benzo[f]chromen-3-one instead of a simpler 2-oxo-2H-chromen-3-yl group.
- The absence of an amino linker reduces hydrogen-bonding capacity, which may lower solubility compared to the target compound .
b. (2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile ()
- Key Differences: The chromenone group is absent; the thiazole is substituted with a 3,4-dimethoxyphenyl group. The amino substituent is a 4-nitrophenyl group.
- Impact :
c. (2E)-2-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile ()
- Key Differences: The chromenone is replaced with a 4-cyclohexylphenyl group. The amino substituent is a 3,4-dimethoxyphenyl group.
- Dimethoxy groups may enhance interactions with polar residues in enzyme pockets but could also increase metabolic susceptibility to demethylation .
Functional Group Analysis
Q & A
Q. What are the optimized synthetic routes for (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how are reaction conditions tailored to improve yield?
The synthesis involves multi-step reactions, typically starting with the condensation of substituted aromatic aldehydes and amines. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C for 12 hours) .
- Enaminonitrile assembly : Condensation of aldehyde intermediates with cyanoacetamide derivatives using a base catalyst (e.g., NaOH in ethanol) at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMSO | Polarity aids in dissolving intermediates |
| Temperature | 25–80°C (reflux for thiazole) | Higher temps accelerate cyclization |
| Catalyst | NaOH or K₂CO₃ | Base facilitates deprotonation |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values <10 µM suggest potency) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~15 µM) .
- Anti-inflammatory activity : COX-2 inhibition measured via ELISA .
Advanced Research Questions
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (KD) to purified enzymes (e.g., EGFR) .
- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds with active-site residues (e.g., Lys721 in EGFR) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for target binding .
Q. What computational strategies predict its electronic properties and binding modes?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (~4.2 eV, indicating reactivity) .
- Molecular Docking (AutoDock Vina) : Simulate docking poses with EGFR (binding energy ≤ -9.5 kcal/mol suggests strong affinity) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-Response Reproducibility : Validate IC₅₀ values across 3+ independent experiments .
- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
- Metabolic Stability : Assess compound degradation in liver microsomes (e.g., t½ >60 min suggests suitability for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
